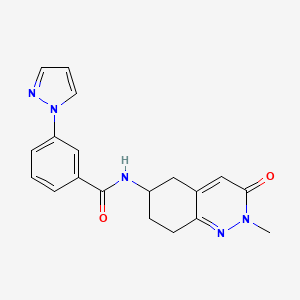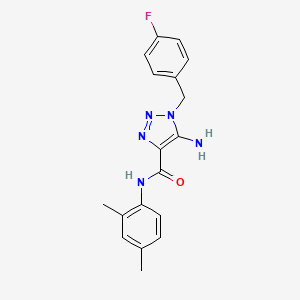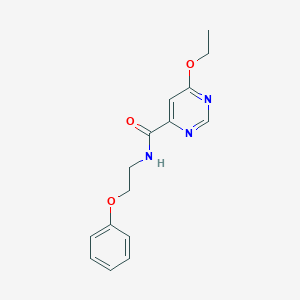
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide, also known as MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of small molecule inhibitors that act on protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. MPB has been shown to exhibit potent inhibitory activity against several protein kinases, including the oncogenic kinase Bcr-Abl, which is a key target in the treatment of chronic myeloid leukemia (CML).
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets and inhibiting the activation of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against several protein kinases, including Bcr-Abl, which is a key target in the treatment of CML. The compound has also been shown to inhibit the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. In addition, this compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death that is often dysregulated in cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide is its potent inhibitory activity against several protein kinases, which makes it a valuable tool for studying the role of protein kinases in cellular processes and disease pathogenesis. However, one of the limitations of this compound is its relatively low selectivity for specific protein kinases, which can lead to off-target effects and potential toxicity in vivo.
Orientations Futures
Several future directions for the study of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide can be identified, including the development of more selective inhibitors of specific protein kinases, the investigation of the role of protein kinases in other disease contexts, and the exploration of combination therapies that incorporate this compound with other targeted agents. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-aminopyrimidine to form 4-(2-pyrimidinyloxy)benzoic acid, which is then coupled with 4-aminophenol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield, and several modifications of the synthesis route have been reported in the literature.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including Bcr-Abl, which is a key target in the treatment of CML. This compound has also been shown to inhibit the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-9-5-14(6-10-15)21-17(22)13-3-7-16(8-4-13)24-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUGJPMMHPJRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325767 | |
| Record name | N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860789-51-1 | |
| Record name | N-(4-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301325767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)
![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)
sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)
![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)

![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)

![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)
